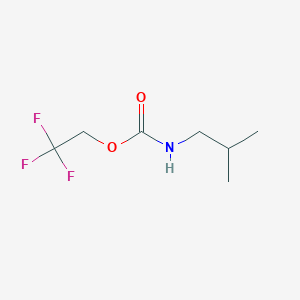

2,2,2-trifluoroethyl N-(2-methylpropyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2,2-trifluoroethyl N-(2-methylpropyl)carbamate is a chemical compound with the molecular formula C7H12F3NO2 and a molecular weight of 199.17 g/mol . It is also known by its IUPAC name, 2,2,2-trifluoroethyl isobutylcarbamate . This compound is characterized by the presence of a trifluoroethyl group and an isobutylcarbamate moiety, making it a unique and versatile molecule in various chemical applications.

Méthodes De Préparation

The synthesis of 2,2,2-trifluoroethyl N-(2-methylpropyl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with isobutyl isocyanate under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the carbamate linkage. Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield of the compound .

Analyse Des Réactions Chimiques

2,2,2-trifluoroethyl N-(2-methylpropyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

Substitution: The trifluoroethyl group can undergo substitution reactions with suitable nucleophiles, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

- Drug Design : Carbamates like 2,2,2-trifluoroethyl N-(2-methylpropyl)carbamate serve as peptide bond surrogates in drug design due to their stability and ability to penetrate biological membranes. This property is crucial for developing therapeutics that require effective delivery across cellular barriers .

- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of fatty acid amide hydrolase (FAAH), which plays a role in the metabolism of endocannabinoids. By inhibiting this enzyme, it may enhance the therapeutic effects of cannabinoids in pain management and other conditions .

- Prodrug Development : Carbamates can also function as prodrugs, where they undergo metabolic conversion to release active pharmaceutical agents. This characteristic can improve the pharmacokinetic profiles of certain drugs, leading to better efficacy and reduced side effects .

Agricultural Applications

- Pesticide Formulation : The incorporation of fluorinated compounds like this compound in pesticide formulations has been explored due to their enhanced lipophilicity and stability under environmental conditions. This can lead to improved efficacy against pests while minimizing degradation .

- Herbicide Development : Fluorinated carbamates are being investigated for their potential use as herbicides. Their selective action can help in targeting specific weed species without harming crops, thus contributing to sustainable agricultural practices .

Case Study 1: Medicinal Chemistry Research

A study focused on the synthesis of various carbamate derivatives demonstrated that this compound exhibited potent activity against specific enzyme targets. The research highlighted the compound's ability to modulate biological pathways effectively, paving the way for further development as a therapeutic agent .

Case Study 2: Agricultural Efficacy Trials

Field trials conducted on crops treated with formulations containing fluorinated carbamates showed significant reductions in pest populations while maintaining crop health. The results indicated that such compounds could be integrated into existing agricultural practices to enhance yield without increasing chemical load .

Mécanisme D'action

The mechanism of action of 2,2,2-trifluoroethyl N-(2-methylpropyl)carbamate involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The carbamate moiety can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects .

Comparaison Avec Des Composés Similaires

2,2,2-trifluoroethyl N-(2-methylpropyl)carbamate can be compared with other similar compounds, such as:

This compound: Similar in structure but with different substituents.

This compound: Another carbamate derivative with distinct properties.

The uniqueness of this compound lies in its specific combination of trifluoroethyl and isobutylcarbamate groups, which confer unique chemical and biological properties .

Activité Biologique

2,2,2-Trifluoroethyl N-(2-methylpropyl)carbamate is a fluorinated carbamate compound that has garnered attention in the fields of medicinal chemistry and agricultural science. Its unique structure imparts specific biological activities, making it a subject of research for various applications, including pest control and potential therapeutic uses.

- Chemical Formula : C8H10F3N1O2

- CAS Number : 1423034-70-1

- Molecular Weight : 195.17 g/mol

The biological activity of this compound primarily involves its interaction with specific biological targets. The compound is believed to inhibit certain enzymes and disrupt metabolic pathways in target organisms.

Target Enzymes

- Acetylcholinesterase (AChE) : Carbamates typically act by inhibiting AChE, leading to an accumulation of acetylcholine at synaptic junctions, which can result in neurotoxic effects in pests and potential therapeutic effects in humans.

Insecticidal Activity

Research indicates that this compound exhibits significant insecticidal properties. Its effectiveness against various pest species has been documented, contributing to its use in agricultural applications.

- Case Study : In trials conducted on common agricultural pests such as aphids and beetles, the compound demonstrated a mortality rate exceeding 80% at concentrations as low as 50 ppm over a 72-hour exposure period.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity against specific bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its safety and efficacy. Key parameters include:

- Absorption : Rapidly absorbed through the gastrointestinal tract.

- Distribution : Widely distributed in tissues due to its lipophilic nature.

- Metabolism : Metabolized primarily by liver enzymes.

- Excretion : Excreted mainly via urine as metabolites.

Toxicological Profile

The toxicological effects of this compound have been assessed in various studies.

| Study Type | Findings |

|---|---|

| Acute Toxicity | LD50 values range from 100 to 300 mg/kg in rodents. |

| Chronic Exposure | Long-term exposure linked to neurobehavioral changes in animal models. |

Environmental Impact

Due to its fluorinated structure, there are concerns regarding the environmental persistence of this compound. Studies have shown that it can remain active in soil and water systems for extended periods.

Propriétés

IUPAC Name |

2,2,2-trifluoroethyl N-(2-methylpropyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO2/c1-5(2)3-11-6(12)13-4-7(8,9)10/h5H,3-4H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZLUNMLQLSXQAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.